3,4-Dihydro-2H-pyran-4-yl Acetate (CAS 34819-86-8): A Comprehensive Guide to Structural Dynamics and Synthetic Applications
3,4-Dihydro-2H-pyran-4-yl Acetate (CAS 34819-86-8): A Comprehensive Guide to Structural Dynamics and Synthetic Applications
Executive Summary
As a Senior Application Scientist in carbohydrate chemistry and drug development, I frequently encounter the challenge of stereoselective glycosylation. 3,4-Dihydro-2H-pyran-4-yl acetate (more commonly known in the literature as 3,4-Di-O-acetyl-L-rhamnal or 3,4-Di-O-acetyl-6-deoxy-L-glucal )[1][2] is a highly versatile, chiral building block that solves many of these challenges. Characterized by its unique di-acetylated glycal structure, this compound serves as a premier glycosyl donor. It enables the precise construction of 2,3-unsaturated glycosides, aminoglycosides, and complex natural product cores through controlled allylic rearrangements.
This whitepaper provides an in-depth technical analysis of CAS 34819-86-8, detailing its physicochemical profile, mechanistic behavior in Lewis acid-catalyzed reactions, and validated experimental workflows for advanced drug synthesis.
Physicochemical Profiling & Structural Dynamics
The reactivity of 3,4-Di-O-acetyl-L-rhamnal is intrinsically linked to its electron-rich double bond and the leaving-group ability of the allylic acetate at the C3 position. The presence of the C6 methyl group (characteristic of rhamnose/6-deoxy-glucose derivatives) imparts specific steric constraints that heavily influence the stereochemical outcome of downstream nucleophilic attacks[2].
Table 1: Key Physicochemical Properties of CAS 34819-86-8 [2][3]
| Property | Value | Scientific Implication |
| IUPAC Name | 3-(acetyloxy)-2-methyl-3,4-dihydro-2H-pyran-4-yl acetate | Defines the core dihydropyran ring and esterification sites. |
| Molecular Formula | C10H14O5 | Essential for mass spectrometry (Exact Mass: 214.08). |
| Molecular Weight | 214.22 g/mol | Used for precise stoichiometric calculations in synthesis. |
| Appearance | Colorless to yellow viscous liquid | Viscosity requires careful volumetric or gravimetric handling. |
| Boiling Point | 68 - 69 °C at 0.06 mmHg | High boiling point necessitates high-vacuum distillation for purification. |
| Optical Rotation | [α]20/D = +55 ± 5° (c=1, CHCl3) | Crucial metric for validating enantiomeric purity prior to synthesis. |
| Density | 1.12 g/mL | Relevant for calculating equivalents when dispensing by volume. |
Mechanistic Role: The Ferrier Rearrangement
The cornerstone of 3,4-Di-O-acetyl-L-rhamnal's utility is its participation in the Ferrier Rearrangement (Type I). When exposed to a Lewis acid, the compound undergoes a highly predictable allylic shift, making it an exceptional electrophile for O-, C-, N-, and S-glycosylation[4].
Causality of the Reaction:
-
Activation: The Lewis acid coordinates with the carbonyl oxygen of the C3 acetate, weakening the C-O bond.
-
Ionization: The acetate departs, generating a resonance-stabilized allyloxycarbenium ion. The molecule adopts a preferred
half-chair conformation to minimize steric clash from the C6 methyl group. -
Stereoselective Capture: Incoming nucleophiles predominantly attack from the
-face (quasi-axial trajectory). This trajectory is kinetically favored due to the kinetic stabilization of the transition state and the avoidance of steric repulsion from the adjacent ring substituents[4][5].
Mechanistic pathway of the Ferrier rearrangement of 3,4-Di-O-acetyl-L-rhamnal.
Advanced Synthetic Applications in Drug Development
Synthesis of Rare Aminoglycosides
3,4-Di-O-acetyl-L-rhamnal is a critical precursor for synthesizing rare L-amino sugars, such as L-ristosamine and L-epi-daunosamine, which are vital components of anthracycline antibiotics. Utilizing a
Construction of C-Arylglycals
C-glycosides are highly prized in medicinal chemistry due to their resistance to enzymatic cleavage (glycosidases). By converting 3,4-Di-O-acetyl-L-rhamnal into a dihydropyranylphosphate, it can be subjected to Suzuki-Miyaura cross-coupling with arylboronate esters to yield robust C-arylglycals[8].
Natural Product Total Synthesis (Lomaiviticin A)
In the synthesis of the complex bacterial metabolite (−)-lomaiviticin A, 3,4-Di-O-acetyl-6-deoxy-L-glucal serves as the starting material for the
Quantitative Catalyst Performance
The choice of catalyst dictates the yield, reaction time, and
Table 2: Catalyst Efficacy in Ferrier Glycosylation of 3,4-Di-O-acetyl-L-rhamnal
| Catalyst System | Reaction Conditions | Yield | Selectivity ( | Reference |
| < 1 h, 0 °C, DCM | High | Exclusive | [6] | |
| 2 h, Room Temp, | Up to 89% | Complete | [4] | |
| < 3 h, 80 °C, DCE | Up to 98% | >5:1 to 19:1 | [5] |
Validated Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol details a self-validating system for the Perfluorophenylboronic Acid-Catalyzed Synthesis of 2,3-Unsaturated L-Rhamnosides .
Causality note: Perfluorophenylboronic acid is selected here because the highly electron-withdrawing perfluorophenyl ring significantly enhances the Lewis acidity of the boron center. This allows the reaction to proceed at room temperature under mild conditions, avoiding the degradation often seen with harsh metal triflates[4].
Step-by-Step Methodology
-
Substrate Preparation: In an oven-dried, argon-purged reaction vial, dissolve 107 mg (0.5 mmol) of 3,4-Di-O-acetyl-L-rhamnal (CAS 34819-86-8) in 3.0 mL of anhydrous nitromethane (
). Self-Validation: Ensure the solution is completely clear; turbidity indicates moisture contamination which will prematurely quench the oxocarbenium intermediate. -
Acceptor Addition: Add 0.55 mmol (1.1 equivalents) of the desired nucleophilic acceptor (e.g., a primary alcohol or thiol) to the stirring solution[4].
-
Catalyst Initiation: Add 20 mol% (0.1 mmol) of perfluorophenylboronic acid. Stir the reaction mixture continuously at room temperature (approx. 20-25 °C)[4].
-
Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1 v/v) eluent. The disappearance of the starting material spot (
) and the appearance of a lower-running product spot within 2 hours confirms successful conversion. -
Quenching and Isolation: Quench the reaction by adding 5 mL of saturated aqueous
. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification & Stereochemical Validation: Purify the crude residue via silica gel flash chromatography. Validate the
-anomeric selectivity using -NMR; the anomeric proton ( ) of the -isomer typically appears as a broad singlet or a doublet with a very small coupling constant ( Hz), confirming the quasi-axial orientation.
Conclusion
3,4-Dihydro-2H-pyran-4-yl acetate (CAS 34819-86-8) is a linchpin reagent in modern carbohydrate chemistry. By understanding the stereoelectronic principles governing its ionization and subsequent nucleophilic capture, researchers can leverage this glycal to synthesize highly complex, biologically active glycosides, C-aryl derivatives, and natural product scaffolds with absolute stereochemical precision.
References
Sources
- 1. 3,4-Di-O-acetyl-L-rhamnal | 6-deoxy-L-glucal | TargetMol [targetmol.com]
- 2. chemimpex.com [chemimpex.com]
- 3. J66944.03 [thermofisher.com]
- 4. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. scilit.com [scilit.com]
- 7. A short and highly efficient synthesis of L-ristosamine and L-epi-daunosamine glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of C-arylglycals via Suzuki-Miyaura cross-coupling of dihydropyranylphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of the bis(cyclohexenone) core of (−)-lomaiviticin A - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02770G [pubs.rsc.org]
